molecular formula C28H28N2O4 B4976842 N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide

N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide

Cat. No. B4976842
M. Wt: 456.5 g/mol
InChI Key: QFYNHSIJRAZEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide, also known as URB597, is a synthetic fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by a group of Italian researchers led by Daniele Piomelli. URB597 has gained attention in the scientific community due to its potential therapeutic applications in various fields, including pain management, anxiety, and addiction.

Mechanism of Action

N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide increases the levels of anandamide in the brain, leading to its therapeutic effects. Anandamide is a natural cannabinoid that binds to the same receptors as THC, the active compound in marijuana.
Biochemical and Physiological Effects:
N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase levels of anandamide in the brain, leading to pain relief, reduced anxiety, and improved mood. N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has also been shown to have potential anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide is its specificity for FAAH, making it a useful tool for studying the role of anandamide in various physiological processes. However, N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has a short half-life in the body, making it difficult to administer in vivo. Additionally, N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has been shown to have potential off-target effects, making it important to use appropriate controls in experiments.

Future Directions

N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has shown promise in preclinical studies for the treatment of various diseases, including pain, anxiety, and addiction. Future research could focus on optimizing the pharmacokinetics of N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to fully understand the potential off-target effects of N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide and to develop appropriate controls for experiments. Overall, N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has the potential to be a valuable tool for studying the endocannabinoid system and developing new therapies for various diseases.

Synthesis Methods

The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-propoxybenzoyl chloride with pyrrolidine to form the 4-propoxyphenylpyrrolidine intermediate. This intermediate is then reacted with 2-phenylethylamine to form the final product, N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide.

Scientific Research Applications

N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to increase levels of the endocannabinoid anandamide in the brain, which is involved in pain regulation, mood, and appetite. N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide has also been shown to have potential anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-2-19-34-24-15-13-23(14-16-24)30-26(31)20-25(28(30)33)29(18-17-21-9-5-3-6-10-21)27(32)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYNHSIJRAZEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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